4-Hydroxymethylbenzocyclobutene: A Technical Guide for Researchers
4-Hydroxymethylbenzocyclobutene: A Technical Guide for Researchers
CAS Number: 53076-11-2
This in-depth technical guide provides a comprehensive overview of 4-Hydroxymethylbenzocyclobutene, a versatile bicyclic aromatic hydrocarbon of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and potential biological evaluation, and explores its applications in medicinal chemistry.
Core Properties and Data
4-Hydroxymethylbenzocyclobutene, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a key intermediate in organic synthesis. Its strained four-membered ring fused to a benzene ring imparts unique reactivity, making it a valuable building block for complex molecular architectures.
Table 1: Physicochemical Properties of 4-Hydroxymethylbenzocyclobutene
| Property | Value | Source |
| CAS Number | 53076-11-2 | Multiple Sources |
| Molecular Formula | C₉H₁₀O | |
| Molecular Weight | 134.18 g/mol | |
| Boiling Point | 266.319 °C at 760 mmHg | |
| Density | 1.171 g/cm³ | |
| Melting Point | Not explicitly found in searches. | |
| Solubility | No specific quantitative data found. General solubility in organic solvents is expected. |
Synthesis and Reactivity
The synthesis of 4-Hydroxymethylbenzocyclobutene can be approached through various synthetic routes, often involving the modification of benzocyclobutene precursors. While a specific detailed protocol for its direct synthesis was not found in the reviewed literature, a general approach can be inferred from the synthesis of related benzocyclobutene derivatives.
General Synthetic Workflow
A plausible synthetic pathway could involve the formylation of a suitable benzocyclobutene precursor followed by reduction of the resulting aldehyde to the corresponding alcohol.
Caption: A generalized synthetic workflow for 4-Hydroxymethylbenzocyclobutene.
Reactivity
The reactivity of 4-Hydroxymethylbenzocyclobutene is largely dictated by the strained cyclobutene ring. Upon heating, benzocyclobutenes can undergo a thermally induced electrocyclic ring-opening to form highly reactive o-quinodimethanes. This intermediate can then participate in a variety of cycloaddition reactions, making benzocyclobutenes valuable precursors for the synthesis of complex polycyclic and heterocyclic systems. The hydroxyl group also offers a handle for further functionalization, such as esterification or etherification, to introduce diverse substituents.
Experimental Protocols
General Protocol for Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
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Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
General Protocol for Solubility Determination
Understanding the solubility of a compound is essential for its application in various experimental settings.
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Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane) should be tested.
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Qualitative Assessment: A small amount of the compound is added to a test tube containing the solvent. The mixture is agitated, and the solubility is observed at room temperature.
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Quantitative Assessment (Shake-Flask Method): An excess of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
General Protocol for Biological Evaluation
Benzocyclobutene derivatives have been investigated for a range of biological activities.[1][2] A general workflow for the preliminary biological evaluation of a new benzocyclobutene derivative is outlined below.
Caption: A typical workflow for the biological evaluation of a novel compound.
In Vitro Assays:
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Cytotoxicity Assays: To assess the general toxicity of the compound against various cell lines (e.g., MTT assay, LDH assay).
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Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes that are targets for drug discovery.
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Receptor Binding Assays: To investigate the affinity of the compound for specific cellular receptors.
Applications in Drug Development
The benzocyclobutene scaffold is present in a number of biologically active molecules and approved drugs.[3] Its unique conformational constraints and reactivity make it an attractive moiety in medicinal chemistry for the design of novel therapeutic agents.
Derivatives of benzocyclobutene have been explored for various therapeutic applications, including as general anesthetics and as dual inhibitors of sodium-glucose cotransporters SGLT1 and SGLT2 for the treatment of metabolic syndrome.[1][2] The ability of the benzocyclobutene core to serve as a rigid scaffold can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The hydroxyl group of 4-Hydroxymethylbenzocyclobutene provides a convenient point for the attachment of various side chains and pharmacophores to explore structure-activity relationships (SAR) and optimize drug-like properties.
Potential Signaling Pathway Modulation:
While no specific signaling pathways have been directly attributed to 4-Hydroxymethylbenzocyclobutene, related phenolic compounds are known to modulate various cellular signaling pathways. The introduction of a benzocyclobutene moiety could influence the interaction of such compounds with key signaling proteins.
Caption: A diagram illustrating the potential interaction of a benzocyclobutene derivative with a cellular signaling pathway.
References
- 1. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
